N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-furamide
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Overview
Description
“N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-furamide” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group in organic chemistry that has three fluorine atoms attached to a carbon atom . It also contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethyl ketones (TFMKs), which are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . The synthesis of 2,4-disubstituted thiazoles, which are important heterocyclics exhibiting various biological activities, has been extensively studied .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a furamide group attached to a methyl group, which is further attached to a 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl group .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of various functional groups. Trifluoromethyl groups are known to exhibit unique reactivity due to the strong electronegativity of fluorine . Thiazoles are also known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Trifluoromethyl groups are known to significantly affect the physical and chemical properties of the compounds they are part of .Scientific Research Applications
Anticancer Properties
Research has explored the design, synthesis, and evaluation of related thiazole compounds for their anticancer activities. A series of substituted derivatives, starting from related base structures, demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Notably, some derivatives outperformed reference drugs in efficacy, highlighting the potential of thiazole compounds in cancer therapy (Ravinaik et al., 2021). Similarly, novel thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity, showing promising results against several cancer cell lines, which suggests the potential utility of these compounds in developing new anticancer agents (Wen-Xi Cai et al., 2016).
Antimicrobial and Antiplasmodial Activities
New acyl derivatives of furazanes, including those with thiazole moieties, have shown activity against different strains of Plasmodium falciparum, offering insights into developing new antiplasmodial agents. The structure-activity relationships revealed that the acyl moiety's nature significantly influences activity, indicating the importance of molecular modifications for enhanced efficacy (Theresa Hermann et al., 2021). Additionally, thiourea derivatives have been synthesized and tested for their antipathogenic activities, demonstrating significant effects against bacterial strains capable of forming biofilms, suggesting a potential avenue for developing novel antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).
Synthetic Methodology and Chemical Structure Analysis
Efficient synthetic routes have been developed for thiazoles, demonstrating the chemoselective thionation-cyclization of enamides mediated by specific reagents. These methods facilitate the introduction of diverse functional groups into the thiazole structure, expanding the toolbox for creating compounds with tailored properties for various scientific applications (S. V. Kumar et al., 2013). Additionally, the structural elucidation of thiazolines and thiazolidinones through NMR spectral studies has provided insights into the conformational dynamics and stability of these compounds, which is crucial for understanding their interactions and reactivity in biological systems (S. M. Ramsh et al., 1986).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, leading to diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
The presence of a trifluoromethyl group in similar compounds has been associated with improved drug potency .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly impact the action, efficacy, and stability of a compound. The trifluoromethyl group’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
properties
IUPAC Name |
N-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S/c1-10-14(9-21-15(23)13-3-2-8-24-13)25-16(22-10)11-4-6-12(7-5-11)17(18,19)20/h2-8H,9H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKTWHONSWUPBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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